molecular formula C26H42N2O6 B15186102 DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester CAS No. 118150-71-3

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester

Cat. No.: B15186102
CAS No.: 118150-71-3
M. Wt: 478.6 g/mol
InChI Key: SZBAHWODSVUJKE-QFIPXVFZSA-N
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Description

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is a synthetic compound with the molecular formula C26H42N2O6 . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The ethyl ester form enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester typically involves multiple steps:

    Methylation: The addition of a methyl group (-CH3) to the hydroxyl group of tyrosine.

    Acylation: The attachment of a tetradecanoyl group (C14H27CO-) to the nitrogen atom.

    Esterification: The conversion of the carboxyl group into an ethyl ester.

These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process is designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .

Chemical Reactions Analysis

Types of Reactions

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions include various derivatives of tyrosine, such as amino-tyrosine, carboxylic acids, and other functionalized compounds .

Scientific Research Applications

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine: A naturally occurring amino acid with similar metabolic functions.

    N-Acetyl Tyrosine: A derivative with enhanced solubility and stability.

    Tyrosine Ethyl Ester: A simpler ester form with different solubility properties.

Uniqueness

DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its enhanced solubility and bioavailability make it particularly valuable for research and industrial applications .

Properties

CAS No.

118150-71-3

Molecular Formula

C26H42N2O6

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(tetradecanoylamino)propanoate

InChI

InChI=1S/C26H42N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22(26(30)34-5-2)19-21-17-18-24(33-3)23(20-21)28(31)32/h17-18,20,22H,4-16,19H2,1-3H3,(H,27,29)/t22-/m0/s1

InChI Key

SZBAHWODSVUJKE-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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